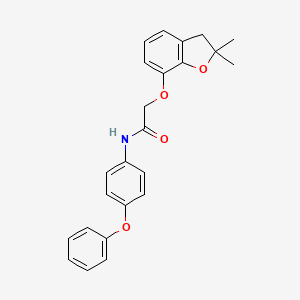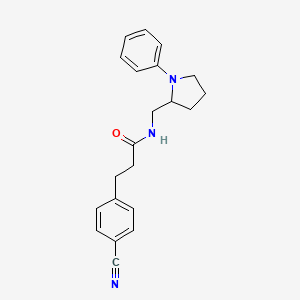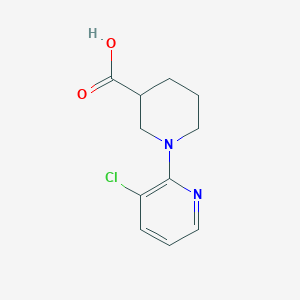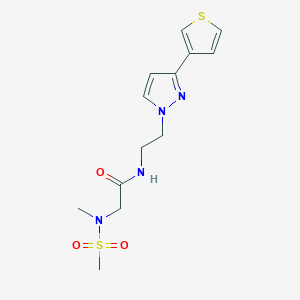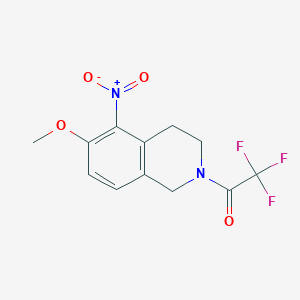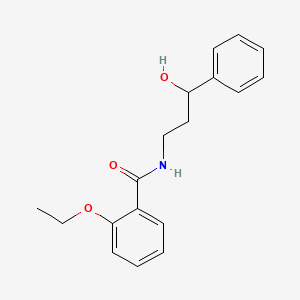![molecular formula C27H30FN5O3 B2552944 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1358329-00-6](/img/no-structure.png)
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C27H30FN5O3 and its molecular weight is 491.567. The purity is usually 95%.
BenchChem offers high-quality 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Pyrazolo[4,3-d]pyrimidin Derivatives in Cancer Treatment
Research has demonstrated the potential of pyrazolo[4,3-d]pyrimidin derivatives in treating various forms of cancer. For instance, a study reported the synthesis of pyrazolo[1,5-a]pyrimidines with notable anti-lung cancer activity. These compounds, closely related to the chemical structure , have shown effectiveness in inhibiting cancer cell growth at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Cytotoxic Activity Against Cancer Cells
Another study focused on synthesizing derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, revealing that one compound exhibited significant cytotoxic activity against various cancer cell lines (Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Use in Neuroinflammation PET Imaging
A study developed novel pyrazolo[1,5-a]pyrimidines for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds were used in positron emission tomography (PET) imaging for neuroinflammation, indicating their potential in diagnostic imaging (Damont et al., 2015).
Peripheral Benzodiazepine Receptor Imaging
Research has synthesized fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidin derivatives to evaluate peripheral benzodiazepine receptors (PBRs) in neurodegenerative disorders. These compounds displayed high affinity and selectivity for PBRs, suggesting their use in imaging and studying PBR expression (Fookes et al., 2008).
Antioxidant and Anti-inflammatory Activity
Antioxidant Properties of Coordination Complexes
A study synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This suggests potential applications in combating oxidative stress-related disorders (Chkirate et al., 2019).
Potential Antipsychotic Agents
Research on 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a compound with similar structural features, revealed antipsychotic-like properties in behavioral animal tests, providing insights into potential antipsychotic applications (Wise et al., 1987).
properties
CAS RN |
1358329-00-6 |
|---|---|
Product Name |
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide |
Molecular Formula |
C27H30FN5O3 |
Molecular Weight |
491.567 |
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C27H30FN5O3/c1-4-33-25-24(19(3)30-33)31(17-23(34)29-18(2)10-11-20-8-6-5-7-9-20)27(36)32(26(25)35)16-21-12-14-22(28)15-13-21/h5-9,12-15,18H,4,10-11,16-17H2,1-3H3,(H,29,34) |
InChI Key |
KSYGHOHEKODJDW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC(C)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)
![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)
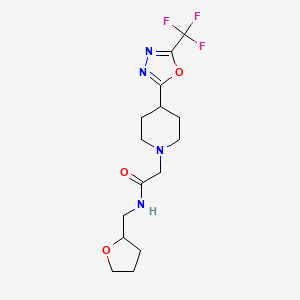
![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)
![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)
amine](/img/structure/B2552872.png)
